molecular formula C9H23N3 B2385051 [(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine CAS No. 1567951-60-3

[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine

Cat. No.: B2385051
CAS No.: 1567951-60-3
M. Wt: 173.304
InChI Key: NJSXCYXLIKUBNX-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine has several scientific research applications, including:

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with this compound include H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .

Chemical Reactions Analysis

Types of Reactions

[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction may produce primary or secondary amines .

Mechanism of Action

The mechanism of action of [(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context and application .

Properties

IUPAC Name

(2S)-1-N-[3-(dimethylamino)propyl]-1-N-methylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23N3/c1-9(10)8-12(4)7-5-6-11(2)3/h9H,5-8,10H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSXCYXLIKUBNX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)CCCN(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN(C)CCCN(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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